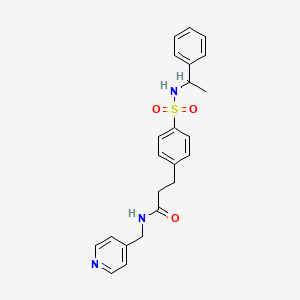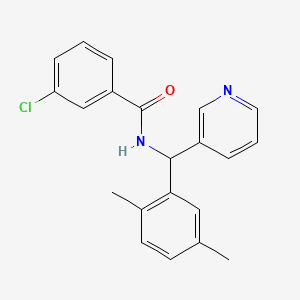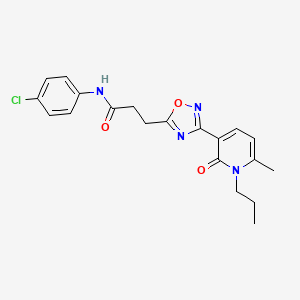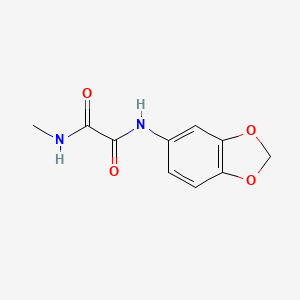
N-(4-acetamidophenyl)-2-hydrazineyl-2-oxoacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-acetamidophenyl)-2-hydrazineyl-2-oxoacetamide, also known as AHA, is a chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. AHA is a hydrazine derivative that has been synthesized through various methods and has shown promising results in various biochemical and physiological studies.
作用機序
The mechanism of action of N-(4-acetamidophenyl)-2-hydrazineyl-2-oxoacetamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. This compound has been shown to inhibit the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression. Additionally, this compound has been found to inhibit the activity of protein tyrosine phosphatases (PTPs), which are involved in the regulation of signal transduction pathways.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and reduction of oxidative stress and inflammation. This compound has also been shown to improve glucose metabolism and insulin sensitivity in diabetes models.
実験室実験の利点と制限
One of the main advantages of using N-(4-acetamidophenyl)-2-hydrazineyl-2-oxoacetamide in lab experiments is its low toxicity and high solubility, which makes it suitable for in vitro and in vivo studies. Additionally, this compound is relatively easy to synthesize and purify, which makes it accessible for researchers. However, one of the limitations of using this compound is its instability under certain conditions, which can affect its activity and efficacy.
将来の方向性
There are numerous future directions for N-(4-acetamidophenyl)-2-hydrazineyl-2-oxoacetamide research, including the development of more potent derivatives, the investigation of its potential therapeutic applications in other diseases, and the elucidation of its mechanism of action. Additionally, the development of more efficient synthesis methods and the optimization of its pharmacokinetic properties are also important areas of future research.
Conclusion:
In conclusion, this compound is a promising chemical compound that has shown potential therapeutic applications in various diseases. Its low toxicity, high solubility, and relatively easy synthesis make it an attractive candidate for scientific research. However, further studies are needed to fully understand its mechanism of action and optimize its pharmacokinetic properties.
合成法
There are various methods for synthesizing N-(4-acetamidophenyl)-2-hydrazineyl-2-oxoacetamide, including the reaction of hydrazine hydrate with acetylacetone and 4-acetamidophenylhydrazine, as well as the reaction of 4-acetamidophenylhydrazine with ethyl acetoacetate. However, the most commonly used method is the reaction of 4-acetamidophenylhydrazine with acetylacetone in the presence of a catalytic amount of acetic acid. The reaction is carried out under reflux conditions, and the resulting product is purified through recrystallization.
科学的研究の応用
N-(4-acetamidophenyl)-2-hydrazineyl-2-oxoacetamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and diabetes. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. Additionally, this compound has been found to have neuroprotective effects in Alzheimer's disease models by reducing oxidative stress and inflammation. In diabetes research, this compound has been shown to improve glucose metabolism and insulin sensitivity.
特性
IUPAC Name |
N-(4-acetamidophenyl)-2-hydrazinyl-2-oxoacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4O3/c1-6(15)12-7-2-4-8(5-3-7)13-9(16)10(17)14-11/h2-5H,11H2,1H3,(H,12,15)(H,13,16)(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHEGELDVLHDMMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)C(=O)NN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![3-(2-chlorophenyl)-N-(3-fluorophenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7709206.png)
![2-[(5-Amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(6-tert-butyl-3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)acetamide](/img/structure/B7709220.png)
![N-[2-(Сyclohexen-1-yl)ethyl]-3-(2,6-dimethoxyphenyl)prop-2-enamide](/img/structure/B7709237.png)


